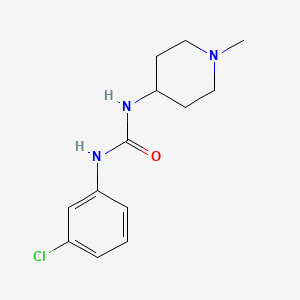
N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea, also known as NPC-15437, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPC-15437 is a small molecule that belongs to the class of urea-based compounds and has been studied for its ability to modulate various biological processes.
作用機序
N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea exerts its therapeutic effects by modulating various biological processes. One of the key mechanisms of action of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is its ability to inhibit the activity of protein kinase C (PKC). PKC is an enzyme that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKC, N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea can induce apoptosis in cancer cells and prevent the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has been shown to have various biochemical and physiological effects. Studies have shown that N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix. In addition, N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is its ability to selectively target cancer cells without affecting normal cells. This selectivity makes N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea a promising candidate for cancer therapy. However, one of the limitations of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is its low solubility in water, which can make it difficult to administer in vivo. In addition, N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has a short half-life, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea. One direction is to develop novel formulations of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea that can improve its solubility and bioavailability. Another direction is to study the potential use of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea in combination with other chemotherapeutic agents to enhance its efficacy. Furthermore, more studies are needed to understand the molecular mechanisms underlying the therapeutic effects of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea and to identify potential biomarkers for patient selection and monitoring.
合成法
The synthesis of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea involves a multistep process that starts with the reaction of 3-chloroaniline with sodium nitrite in the presence of hydrochloric acid. This reaction leads to the formation of 3-chloro-4-nitroaniline, which is then reduced to 3-chloro-4-aminophenol using sodium hydrosulfite. The next step involves the reaction of 3-chloro-4-aminophenol with 1-methylpiperidine-4-carboxylic acid chloride to form N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea.
科学的研究の応用
N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has been studied for its potential therapeutic applications in various disease conditions. One of the most promising applications of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is in the treatment of cancer. Studies have shown that N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-17-7-5-11(6-8-17)15-13(18)16-12-4-2-3-10(14)9-12/h2-4,9,11H,5-8H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICLGHCQEMCZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B5970248.png)
![2-[(3-chloro-2-methylphenyl)imino]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5970260.png)

![4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5970276.png)
![methyl 4-(3-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5970282.png)
![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B5970285.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B5970286.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-methylglycinamide](/img/structure/B5970292.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5970307.png)
![1-{[(4,5-diphenyl-1,3-oxazol-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5970309.png)
![4-{[1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5970311.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5970314.png)
![[1-({1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5970315.png)